molecular formula C23H25NO3 B2931164 1'-(4-Phenylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 896334-60-4

1'-(4-Phenylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No. B2931164
CAS RN: 896334-60-4
M. Wt: 363.457
InChI Key: JOSOWOYUVHDAIU-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives are often synthesized through intra- and intermolecular reactions . A variety of methods exist for the synthesis of substituted piperidines .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and functional groups. Piperidine derivatives can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Pharmacophore Importance in Medicinal Chemistry

The spiro[chromane-2,4'-piperidine]-4(3H)-one pharmacophore is a crucial structural component in numerous drugs, drug candidates, and biochemical reagents. Recent advancements have showcased significant progress in synthesizing spiro[chromane-2,4'-piperidine]-4(3H)-one-derived compounds, highlighting their biological relevance. These developments open new avenues for creating biologically active substances with this pharmacophore, underscoring its potential utility in medicinal chemistry research (Ghatpande et al., 2020).

Potential in Anti-Microbial and Anti-Fungal Applications

A novel method for synthesizing N-acyl/aroyl spiro[chromane-2,4′-piperidin]-4(3H)-one analogues has been developed, displaying significant anti-fungal and anti-microbial activities. This breakthrough suggests these compounds' applicability in combating microbial and fungal infections, providing a promising direction for future antimicrobial agents (Ghatpande et al., 2021).

Role as Histone Deacetylase Inhibitors

Spiro[chromane‐2,4′‐piperidine] derivatives have been identified as novel histone deacetylase (HDAC) inhibitors, offering a new therapeutic avenue for cancer treatment. These compounds exhibit the ability to inhibit nuclear HDACs and show antiproliferative activities against various tumor cell lines, highlighting their potential as cancer therapeutics (Thaler et al., 2012).

Sigma Receptor Ligands

Spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines have been explored as sigma ligands, demonstrating subnanomolar affinity and preference for the sigma 2 binding site. The study of these compounds offers insights into the structural factors influencing sigma 1/sigma 2 affinity and selectivity, contributing valuable knowledge to neuropharmacology and the development of sigma receptor-targeted therapies (Moltzen et al., 1995).

G-Protein-Coupled Receptor 119 Agonists

A novel series of spiro[chromane-2,4'-piperidine] derivatives has been identified as potent and orally bioavailable G-protein-coupled receptor 119 agonists. Their development involved conformational restriction in the linker-to-tail moiety, leading to compounds that significantly reduce glucose excursion in vivo. This discovery provides a new therapeutic option for glucose management, particularly in diabetes treatment (Koshizawa et al., 2018).

properties

IUPAC Name

1'-(4-phenylbutanoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3/c25-20-17-23(27-21-11-5-4-10-19(20)21)13-15-24(16-14-23)22(26)12-6-9-18-7-2-1-3-8-18/h1-5,7-8,10-11H,6,9,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSOWOYUVHDAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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